5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
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Overview
Description
“5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol” is a chemical compound that is part of the thiadiazole family. It contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached . This compound is used as an intermediate in the industrial production of several drugs .
Synthesis Analysis
The synthesis of similar compounds often involves a two-step reaction. The first step is the synthesis of a pyrazoline compound via a one-pot three-component reaction . The second step is the synthesis of the final compound via oxidative aromatization of the pyrazoline under conventional heating .Scientific Research Applications
Anticancer and Neuroprotective Activities
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol and its derivatives demonstrate significant anticancer and neuroprotective activities. For instance, a study on 2-amino-1,3,4-thiadiazole based compound, which is a closely related derivative, showed potent inhibition of tumor cell proliferation in various cancers, including medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma. This compound also exhibited a trophic effect in neuronal cell culture, suggesting its potential in neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic and Theoretical Investigations
Spectroscopic studies on 1,3,4-thiadiazole derivatives, including this compound, have revealed interesting dual fluorescence effects. These effects are attributed to specific molecular aggregation and charge transfer within the molecule. Such findings are crucial for understanding the molecular behavior of these compounds and their potential applications in molecular medicine and biology (Budziak et al., 2019).
Antibacterial Activity
Derivatives of this compound, such as 5-amino-1,3,4-thiadiazole-2-thiol derivatives, have been synthesized with a focus on antibacterial activity. These derivatives show potent activity against both gram-positive and gram-negative strains, validating their potential as antibacterial agents (Yusuf, Khan, Khan, & Ahmed, 2017).
Antimicrobial and Antioxidant Agents
Studies on 5-substituted 1,3,4-oxadiazole-2-thiols, including those with the 5-(4-Fluorophenyl) substitution, have shown that these compounds are promising as broad-spectrum antimicrobial agents with remarkable antioxidant properties. This suggests their potential application in treating various diseases, including cancer and inflammatory conditions (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Antituberculosis Activity
1,3,4-Thiadiazole derivatives, including those with a 5-(4-Fluorophenyl) substitution, have been investigated for their antituberculosis activity. These studies help in identifying pharmacophores and anti-pharmacophores for developing new compounds with similar skeletons for treating tuberculosis (Oruç et al., 2004).
Anticancer and Antitubercular Agents
Research on novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, including those with a 5-(4-Fluorophenyl) group, has shown significant antitumor and antitubercular activities. These compounds have demonstrated higher inhibitory activities against certain cancer cell lines compared to controls, marking them as potential therapeutic agents (Chandra Sekhar et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
For instance, indole derivatives have been reported to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
Similar compounds have shown non-linear oral pharmacokinetics in humans . The rate of absorption at low doses is slowed down, which is responsible for the observed nonlinearity in oral disposition .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been reported to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Similar compounds have been studied for their anti-corrosion characteristics in acidic environments . These studies suggest that environmental factors can indeed influence the action and efficacy of such compounds.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBRYXSTQWYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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